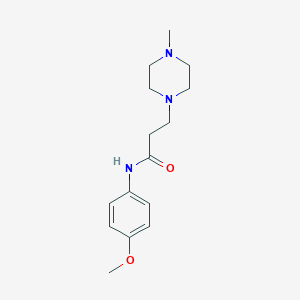![molecular formula C20H19N3O3 B248864 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PVT1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. PVT1 is a pyrazolopyridine derivative that has been shown to have promising results in various pre-clinical studies.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in breast cancer cells. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques. Additionally, 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential use in treating inflammation and pain.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to inhibit the activity of the protein kinase CK1α, which is involved in the regulation of circadian rhythms.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease models. Additionally, 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include its high purity and the availability of a reliable synthesis method. However, the limitations of using 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are many future directions for the study of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One potential direction is to further investigate its anti-cancer properties and potential use in breast cancer treatment. Another potential direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in humans.
Synthesis Methods
The synthesis of 4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a series of reactions starting from 2,5-dimethoxybenzaldehyde and phenylhydrazine. The final step involves the condensation of the intermediate with 3-oxo-3-phenylpropanenitrile. The yield of this synthesis method is around 60%, and the purity of the compound can be achieved through recrystallization.
properties
Product Name |
4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O3/c1-25-13-8-9-16(26-2)14(10-13)15-11-17(24)21-20-18(15)19(22-23-20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
GSRAOCFBLPUDPV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)
methanone](/img/structure/B248796.png)





![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)